Superior Lipophilicity for Membrane Permeability
1-(6-Bromopyridin-2-yl)propan-1-one exhibits a significantly higher calculated lipophilicity (Consensus Log P = 2.18) compared to the unsubstituted pyridine core (pyridine, experimental Log P = 0.65) and the commonly used 2-bromopyridine analog (calculated Log P ≈ 1.2–1.5) . The elevated Log P value, attributed to the bromine atom and the propan-1-one side chain, enhances the compound's membrane permeability and protein binding potential, which are critical parameters in early-stage drug discovery for optimizing bioavailability and target engagement [1].
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | Consensus Log P = 2.18 (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
| Comparator Or Baseline | Pyridine: Experimental Log P = 0.65 [PubChem]; 2-Bromopyridine: Calculated Log P ≈ 1.2–1.5 [Class inference] |
| Quantified Difference | ΔLog P = +1.53 to +0.68 (relative to pyridine and 2-bromopyridine, respectively) |
| Conditions | Computational prediction using multiple methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT); pyridine Log P from PubChem experimental data |
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion, making this compound a superior building block for synthesizing drug candidates with enhanced cellular uptake and oral bioavailability.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov., 2010, 5, 235-248. View Source
